molecular formula C9H19NO2 B14349330 2-Methylpropyl diethylcarbamate CAS No. 93677-64-6

2-Methylpropyl diethylcarbamate

Cat. No.: B14349330
CAS No.: 93677-64-6
M. Wt: 173.25 g/mol
InChI Key: IRUZTBVDTVEQPU-UHFFFAOYSA-N
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Description

2-Methylpropyl diethylcarbamate is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and in the synthesis of other chemical compounds. The structure of this compound consists of a carbamate group attached to a 2-methylpropyl group and two ethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpropyl diethylcarbamate can be synthesized through a one-pot reaction involving amines, carbon disulfide, and alkyl halides. This reaction does not require a catalyst and can be performed under solvent-free conditions, making it an atom-economic process for producing S-alkyl thiocarbamates . Another method involves the copper-mediated three-component coupling reaction of boronic acids, amines, and carbon disulfide, which provides functionalized dithiocarbamates in good yields under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base, such as sodium hydroxide. The resulting dithiocarbamate salt is then treated with an alkyl halide to form the desired carbamate compound .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl diethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Used in the oxidation of dithiocarbamates to thiuram disulfides.

    Alkyl Halides: Used in the S-alkylation of dithiocarbamates.

    Transition Metal Salts: Used in the formation of metal dithiocarbamate complexes.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methylpropyl diethylcarbamate involves its interaction with molecular targets and pathways. For example, diethylcarbamazine, a related compound, is known to inhibit arachidonic acid metabolism in microfilariae, making them more susceptible to immune attack . This mechanism may involve the inhibition of specific enzymes and the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpropyl diethylcarbamate is unique due to its specific structure, which allows it to interact with different molecular targets and pathways compared to other carbamates. Its versatility in various chemical reactions and applications in multiple fields highlights its significance in scientific research and industry.

Properties

CAS No.

93677-64-6

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-methylpropyl N,N-diethylcarbamate

InChI

InChI=1S/C9H19NO2/c1-5-10(6-2)9(11)12-7-8(3)4/h8H,5-7H2,1-4H3

InChI Key

IRUZTBVDTVEQPU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OCC(C)C

Origin of Product

United States

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